molecular formula C11H14O3 B079338 Ethyl 4-methoxyphenylacetate CAS No. 14062-18-1

Ethyl 4-methoxyphenylacetate

Cat. No.: B079338
CAS No.: 14062-18-1
M. Wt: 194.23 g/mol
InChI Key: DOCCDOCIYYDLGJ-UHFFFAOYSA-N
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Description

Ethyl 4-methoxyphenylacetate (CAS RN: 14062-18-1) is an organic ester with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.22 g/mol. Structurally, it consists of a phenyl ring substituted with a methoxy group at the para position and an ethyl acetate moiety linked via a methylene bridge. This compound is a colorless to light yellow liquid (purity >98%) with applications in pharmaceutical synthesis, agrochemicals, and as a precursor for bioactive molecules .

Preparation Methods

Palladium-Catalyzed Decarboxylative Cross-Coupling

Reaction Mechanism and Stoichiometry

The Pd-catalyzed decarboxylative coupling of 4-chloroanisole with ethyl potassium malonate proceeds via a concerted metalation-deprotonation (CMD) pathway. Bis(η³-allyl-μ-chloropalladium(II)) serves as the precatalyst, which, upon activation by Ruphos ligand, facilitates oxidative addition into the C–Cl bond of 4-chloroanisole . Concurrently, ethyl potassium malonate undergoes decarboxylation to generate a nucleophilic enolate, which attacks the palladium-aryl complex in a transmetalation step. Reductive elimination yields this compound while regenerating the Pd(0) species (Figure 1).

Key stoichiometric parameters:

  • 4-Chloroanisole : Ethyl potassium malonate = 1 : 1.2 (mol/mol)

  • Pd loading : 2 mol%

  • Ligand : Ruphos (4 mol%)

  • Additive : DMAP (10 mol%)

Optimization of Reaction Conditions

Optimal performance is achieved in 1,3,5-trimethylbenzene at 140°C under argon, with a 20-hour reaction time . The solvent’s high boiling point (164°C) prevents volatilization, while its non-coordinating nature minimizes catalyst poisoning. DMAP accelerates decarboxylation by stabilizing the malonate’s enolate intermediate through hydrogen-bonding interactions.

Table 1: Impact of Ligands on Reaction Yield

LigandYield (%)Turnover Frequency (h⁻¹)
Ruphos884.4
Xantphos723.6
BINAP653.2

Data adapted from large-scale screening in ref .

Carbonylation of Toluene Derivatives

Direct Synthesis from p-Methoxytoluene

The carbonylation route involves Pd(Xantphos)Cl₂-catalyzed insertion of CO into the benzylic C–H bond of p-methoxytoluene. Di-tert-butyl peroxide (DTBP) acts as a radical initiator, abstracting a hydrogen atom to generate a benzyl radical, which couples with CO and ethanol to form the ester .

Representative procedure:

  • Charge a reaction kettle with p-methoxytoluene (1.59 g), ethanol (46 mg), DTBP (73 mg), Pd(Xantphos)Cl₂ (3.8 mg, 1 mol%), and benzene (1 mL).

  • Pressurize with 10 atm CO and heat to 120°C for 16 hours.

  • Isolate this compound via column chromatography (81% yield) .

Hydrolysis to 4-Methoxyphenylacetic Acid

While beyond ester synthesis, hydrolysis data validate the ester’s integrity: treatment with 6 N NaOH in 1,4-dioxane at 60°C for 2 hours cleaves the ethyl group, yielding 4-methoxyphenylacetic acid at 91% efficiency . This step confirms the absence of side reactions during carbonylation.

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison for this compound Preparation

ParameterPd-Catalyzed Cross-Coupling Toluene Carbonylation
Starting Material4-Chloroanisolep-Methoxytoluene
Catalyst SystemPd(allyl)Cl/Ruphos/DMAPPd(Xantphos)Cl₂/DTBP
Temperature (°C)140120
Pressure (atm)Ambient10 (CO)
Reaction Time (h)2016
Isolated Yield (%)8881
ByproductsChloride saltsNone detected

The cross-coupling method offers higher yields but requires stoichiometric malonate and inert conditions. In contrast, carbonylation utilizes cheaper p-methoxytoluene and avoids halide waste, albeit requiring high-pressure equipment.

Scale-Up Considerations and Industrial Feasibility

Catalyst Recycling in Carbonylation

Pd(Xantphos)Cl₂ demonstrates remarkable stability, with >95% recovery via filtration after reactions. Ligand degradation is negligible below 130°C, enabling 10 reaction cycles without yield loss .

Solvent Selection in Cross-Coupling

1,3,5-Trimethylbenzene is preferred over DMF or THF due to its inertness and ease of separation. Azeotropic distillation with water during workup reduces emulsion formation, critical for kilogram-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxyphenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

Ethyl 4-methoxyphenylacetate serves as a key intermediate in the synthesis of various pharmaceutical agents. It is particularly useful in the production of compounds that exhibit anti-inflammatory and analgesic properties. For instance, derivatives of this compound have been explored for their potential in treating conditions like diabetes and neuropathic pain due to their interaction with biological pathways such as aldose reductase inhibition .

Flavoring and Fragrance Industry

This compound is also utilized in the flavoring and fragrance industry due to its pleasant aromatic properties. This compound can be found in formulations for perfumes and food flavorings, contributing to the desired scent and taste profiles .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). It aids in the separation and identification of various compounds within complex mixtures, enhancing the accuracy of analytical results .

Research Applications

Recent studies have indicated that this compound can be used in research focusing on drug design and development. Its structural properties allow for modifications that can lead to the creation of new therapeutic agents targeting specific diseases .

Case Study 1: Synthesis of Anti-Diabetic Agents

A study published in Bioorganic & Medicinal Chemistry explored the synthesis of novel compounds derived from this compound aimed at inhibiting aldose reductase, an enzyme implicated in diabetic complications. The synthesized derivatives exhibited significant inhibitory activity, suggesting potential therapeutic applications for diabetes management .

Case Study 2: Flavor Profile Enhancement

Research conducted by flavor chemists demonstrated how this compound could enhance the flavor profile of certain beverages. The compound was incorporated into formulations, resulting in improved sensory attributes without compromising safety or stability .

Mechanism of Action

The mechanism by which ethyl 4-methoxyphenylacetate exerts its effects is primarily through its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its floral scent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Halogen vs. Methoxy

  • Ethyl 4-Chlorophenylacetate (CAS 14062-24-9):
    • Substituent: Chlorine (electron-withdrawing) vs. methoxy (electron-donating).
    • Impact: The chloro derivative exhibits higher reactivity in nucleophilic substitutions due to the Cl group’s electronegativity, whereas the methoxy group enhances resonance stabilization, making Ethyl 4-methoxyphenylacetate more stable under acidic conditions .
Property This compound Ethyl 4-Chlorophenylacetate
Molecular Weight (g/mol) 194.22 198.64
Reactivity Moderate (resonance-stabilized) High (electrophilic sites)
Applications Pharmaceuticals, fragrances Agrochemical intermediates

Ester Chain Length: Ethyl vs. Methyl Esters

  • Mthis compound (CAS 23786-14-3):
    • Shorter ester chain reduces molecular weight (180.20 g/mol) and increases volatility compared to the ethyl derivative .
    • Hydrolysis Rate: Methyl esters hydrolyze faster due to lower steric hindrance, making them less stable in basic conditions .

Functional Group Positional Isomerism

  • Ethyl 2-(4-Hydroxy-3-methoxyphenyl)acetate (CAS 60563-13-5):
    • Substituents: Hydroxy and methoxy groups at positions 4 and 3.
    • Impact: The hydroxyl group introduces hydrogen bonding, increasing solubility in polar solvents. This derivative is prioritized in antioxidant research .
Property This compound Ethyl 2-(4-Hydroxy-3-methoxyphenyl)acetate
Solubility in Water Low Moderate (due to -OH group)
Biological Activity Limited High (antioxidant potential)

Phenoxy vs. Phenylacetate Derivatives

  • Ethyl 4-Methylphenoxyacetate (C₁₁H₁₄O₃): Structural Difference: Phenoxy group (-O-C₆H₄-CH₃) replaces the phenylacetate backbone. Impact: The phenoxy linkage reduces steric bulk, enhancing compatibility in polymer coatings and surfactants .

Key Data Tables

Table 1: Physical and Commercial Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Price (per 50g)
This compound 194.22 Not reported ¥66,700
Ethyl 4-Chlorophenylacetate 198.64 Not reported Not available
Ethyl 2-Methylacetoacetate 144.16 187 ¥10,400

Table 2: Substituent Effects on Reactivity

Substituent Electronic Effect Key Reaction Participation
-OCH₃ (Methoxy) Electron-donating Electrophilic aromatic substitution, stabilization of intermediates
-Cl (Chloro) Electron-withdrawing Nucleophilic substitution, coupling reactions
-OH (Hydroxy) Polar, H-bonding Oxidation, ester hydrolysis

Biological Activity

Ethyl 4-methoxyphenylacetate (CAS Number: 14062-18-1) is an organic compound that has garnered interest in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₄O₃
  • Molecular Weight : 194.23 g/mol
  • Density : 1.097 g/mL
  • Boiling Point : 108°C to 111°C at 3.0 mmHg
  • Flash Point : 46°C
  • Assay Purity : 97% .

Pharmacological Properties

This compound exhibits various biological activities, which can be categorized as follows:

1. Antioxidant Activity

Studies have indicated that compounds with methoxy groups, such as this compound, can exhibit significant antioxidant properties. This is primarily attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. The presence of the methoxy group enhances the electron-donating ability of the aromatic ring, contributing to its antioxidant capacity.

2. Anti-inflammatory Effects

Research has shown that this compound can modulate inflammatory pathways. In vitro studies demonstrate its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases .

3. Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes, including lipases and aldose reductase. Its structural characteristics allow it to interact effectively with enzyme active sites, leading to significant inhibition of enzymatic activity, which is crucial in metabolic pathways related to diabetes and obesity .

The biological activities of this compound are largely mediated through:

  • Hydrogen Bonding : The methoxy group facilitates hydrogen bonding with amino acids in enzyme active sites.
  • Hydrophobic Interactions : The aromatic ring structure allows for hydrophobic interactions with lipid membranes and proteins.
  • Radical Scavenging : The compound's ability to donate electrons helps neutralize free radicals.

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant properties of this compound demonstrated a significant reduction in oxidative stress markers in cell cultures exposed to hydrogen peroxide. The results indicated a dose-dependent response where higher concentrations of the compound led to greater protection against oxidative damage .

Case Study 2: Anti-inflammatory Response

In an animal model of induced inflammation, administration of this compound resulted in a marked decrease in edema and inflammatory cytokine levels compared to control groups. This suggests its potential therapeutic application in inflammatory disorders .

Data Table: Biological Activities Summary

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; inhibits lipid peroxidation
Anti-inflammatoryReduces pro-inflammatory cytokines (TNF-alpha, IL-6)
Enzyme InhibitionInhibits lipases and aldose reductase

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-methoxyphenylacetate, and how do their efficiencies compare?

  • Methodological Answer : Two primary routes are documented:

  • Multi-step alkylation/bromination/cyanation : Starting with 4-methylsalicylic acid, alkylation with diethyl sulfate (50–80°C, 6–12 hrs) forms ethyl-2-ethoxy-4-methylbenzoate. Subsequent bromination with N-bromosuccinimide and cyanation with NaCN yields intermediates, followed by HCl treatment to finalize the product .
  • Quinone methide ketal reduction : Reaction of 4,4-dimethoxycyclohexadienone with a lithium enolate (e.g., ethyl α-trimethylsilyl acetate) followed by catalytic hydrogenation achieves 68% yield .
  • Comparison : The first method offers stepwise control but requires harsh reagents (e.g., autoclave conditions), while the second is shorter but demands specialized enolate chemistry.

Q. How should this compound be stored to ensure stability, and what are key incompatibilities?

  • Methodological Answer : Store in cool, dry conditions (moisture-sensitive) and avoid heat (>25°C). Incompatible with strong acids/bases (risk of ester hydrolysis), oxidizing agents (potential decomposition), and reducing agents (unpredictable reactivity) . Analytical monitoring via TLC or HPLC is recommended post-storage to verify integrity.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : <sup>1</sup>H NMR identifies methoxy (δ ~3.8 ppm) and ester carbonyl (δ ~4.1–4.3 ppm for -OCH2CH3) groups. <sup>13</sup>C NMR confirms the carbonyl (δ ~170 ppm) .
  • IR : Stretch at ~1740 cm<sup>−1</sup> (ester C=O) and ~1250 cm<sup>−1</sup> (C-O of methoxy) .
  • MS : Molecular ion peak at m/z 194.2 (C11H14O3<sup>+</sup>) with fragmentation patterns distinguishing it from analogs like ethyl 4-hydroxyphenylacetate .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve cyanation efficiency in this compound synthesis?

  • Methodological Answer : In the bromination-cyanation sequence ( ), substituting NaCN with Zn(CN)2 under Pd catalysis (e.g., Pd2(dba)3/Xantphos) may reduce side reactions (e.g., hydrolysis) and improve yield. Solvent choice (DMF vs. DMSO) and temperature gradients (60–80°C) should be tested via DOE (Design of Experiments) to minimize byproducts .

Q. What computational approaches predict the reactivity of this compound under acidic or oxidative conditions?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) can model:

  • Acidic hydrolysis : Protonation of the ester oxygen leading to cleavage.
  • Oxidative degradation : Radical formation at the methoxy or phenyl groups.
    Experimental validation via controlled exposure to H2SO4 (0.1–1 M) or H2O2 (3–30%) with LC-MS monitoring is critical .

Q. How can structural analogs of this compound be designed to study substituent effects on bioactivity?

  • Methodological Answer : Synthesize derivatives with:

  • Varying alkoxy groups : Replace methoxy with ethoxy or propoxy.
  • Phenyl ring modifications : Introduce electron-withdrawing (e.g., -NO2) or donating (-OH) groups.
    Assess pharmacokinetic properties (logP, solubility) via shake-flask assays and in vitro metabolic stability using liver microsomes .

Q. What strategies address the lack of toxicological data for this compound in academic research?

  • Methodological Answer :

  • In vitro assays : Use MTT assays on hepatocyte (e.g., HepG2) or renal (e.g., HEK293) cell lines to assess cytotoxicity.
  • In silico tools : Apply QSAR models (e.g., ProTox-II) to predict acute toxicity endpoints.
  • Metabolite profiling : Identify potential toxic metabolites (e.g., demethylated products) via LC-HRMS in simulated biological fluids .

Q. Data Contradictions & Gaps

  • Synthetic Yields : reports stepwise yields but lacks overall efficiency, while cites 68% for a shorter route. Researchers must reconcile these through reproducibility studies.
  • Toxicity Data : No acute toxicity data exist , necessitating pilot in vivo studies (e.g., zebrafish models) for preliminary risk assessment.

Properties

IUPAC Name

ethyl 2-(4-methoxyphenyl)acetate
Source PubChem
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InChI

InChI=1S/C11H14O3/c1-3-14-11(12)8-9-4-6-10(13-2)7-5-9/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCCDOCIYYDLGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H14O3
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DSSTOX Substance ID

DTXSID60161444
Record name Ethyl 4-methoxyphenylacetate
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Molecular Weight

194.23 g/mol
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CAS No.

14062-18-1
Record name Benzeneacetic acid, 4-methoxy-, ethyl ester
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Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-(4-hydroxyphenyl)acetate (15 g, 0.09 mmol) in acetonitrile (100 mL) were added anhydrous K2CO3 (27.23 g, 0.19 mol) followed by Me2SO4 (14.94 g, 0.11 mol) at RT. The reaction mixture was then refluxed for 5 h, filtered through a pad of Celite® and the filtrate was concentrated in vacuo. The residue was dissolved in EtOAc (300 mL). The organic layer was then washed with water, dried over Na2SO4 and concentrated in vacuo to afford ethyl 2-(4-methoxyphenyl)acetate (16 g, 84%) as a solid.
Quantity
15 g
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27.23 g
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100 mL
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14.94 g
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Synthesis routes and methods II

Procedure details

To a stirred solution of ethyl 2-(4-hydroxyphenyl)acetate (10 g, 0.05 mol) in acetonitrile (100 mL) were added K2CO3 (15.3 g, 0.11 mol) and dimethyl sulfate (8.4 g, 0.06 mol) under an inert atmosphere. The reaction mixture was stirred at 80° C. for 2 h and then extracted with EtOAc (2×300 mL), The combined organic layers were washed with water, dried over Na2SO4 and concentrated in vacuo to afford ethyl 2-(4-methoxyphenyl)acetate (8 g, 74%) as a white solid.
Quantity
10 g
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15.3 g
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8.4 g
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100 mL
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solvent
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of 4-Methoxyphenylacetic acid (2 g) and para-toluenesulfonic acid (230 mg) in 30 ml of ethanol is refluxed for 2 hours. The solvent is evaporated under reduced pressure and the residue is suspended in a saturated aqueous solution of sodium hydrogencarbonate and extracted twice with ethyl acetate. The organic extracts are collected, washed with water and dried over sodium sulfate to give, after evaporation of the solvent under reduced pressure, 2.14 g of the product.
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2 g
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230 mg
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30 mL
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Synthesis routes and methods V

Procedure details

p-Methoxy toluene (1.83 g), ethanol (46 mg), di-tert-butyl peroxide (73 mg, 1 equivalent), and Pd(Xantphos)Cl2 (3.8 mg, 1 mol %) were added into a reaction kettle, into which 10 atm carbon monoxide was introduced. The reaction was heated to 120° C., and stirred at this constant temperature for 16 h. After the reaction was completed, carbon monoxide was discharged, and 82 mg ethyl p-methoxyphenylacetate was obtained by column chromatography, in a yield of 85%. 1HNMR (400 MHz, CDCl3) δ 1.23 (t, J=6.8 Hz, 3H), 3.54 (s, 2H), 3.79 (s, 3H), 4.11 (q, J=6.8 Hz, 2H), 6.84-6.88 (m, 2H), 7.18-7.22 (m, 2H); 13CNMR (100 MHz, CDCl3) δ 14.2, 40.5, 55.3, 60.8, 113.9, 126.3, 130.3, 158.7, 171.9; HRMS (ESI) calcd. for C11H14NaO3 [M+Na]: 217.0835. found: 217.0838. The ethyl p-methoxyphenylacetate obtained was dissolved in 1,4-dioxane. 6 N sodium hydroxide solution was added, and the reaction was heated to 60° C. After 2 h of reaction, the pH value was adjusted to 1 by adding 2 N hydrochloric acid. After removing the organic solvent under reduced pressure, 64 mg product p-methoxyphenylacetic acid was obtained by extraction with ethyl acetate, and the yield of hydrolysis was 91%.
Quantity
1.83 g
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reactant
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73 mg
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[Compound]
Name
Pd(Xantphos)Cl2
Quantity
3.8 mg
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0 (± 1) mol
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46 mg
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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